molecular formula C18H17NO3S B2930462 4-oxo-N-propyl-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide CAS No. 1234812-87-3

4-oxo-N-propyl-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide

Cat. No.: B2930462
CAS No.: 1234812-87-3
M. Wt: 327.4
InChI Key: SHBWTCSSRUVCIO-UHFFFAOYSA-N
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Description

4-oxo-N-propyl-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide is a synthetic small molecule based on the 4-oxo-4H-chromene (chromone) scaffold, a structure of high interest in modern medicinal chemistry due to its diverse biological activities. Chromone-carboxamide derivatives are extensively investigated as potent inhibitors of various disease-relevant enzymes. Related compounds have demonstrated significant inhibitory activity against carbonic anhydrase isoforms (CAIs), particularly the tumor-associated hCA IX and XII, making them promising leads for anticancer research . Furthermore, structurally similar chromene-3-carboxamide compounds have shown high selectivity and potency as inhibitors of monoamine oxidases (MAOs), which are key targets for treating neurological disorders . The chromone core is also a recognized pharmacophore in anti-inflammatory and anti-allergic research, with studies showing certain derivatives possess notable antihistaminic and bronchodilatory properties . The specific substitution pattern of this compound—incorporating a propyl and a thiophen-3-ylmethyl group on the amide nitrogen—is designed to modulate properties like lipophilicity and electronic distribution, potentially optimizing its interaction with biological targets. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and enzymatic or cellular assay screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own experiments to determine the compound's specific activity profile and mechanism of action.

Properties

IUPAC Name

4-oxo-N-propyl-N-(thiophen-3-ylmethyl)chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-2-8-19(11-13-7-9-23-12-13)18(21)17-10-15(20)14-5-3-4-6-16(14)22-17/h3-7,9-10,12H,2,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBWTCSSRUVCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-N-propyl-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide is a member of the chromene family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₈H₁₅N₁O₃S
Molecular Weight325.4 g/mol
CAS Number1235232-05-9
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Chromene Core: Via Pechmann condensation.
  • Introduction of the Thiophene Moiety: Through Friedel-Crafts acylation.
  • Attachment of the Carboxamide Group: Via amidation reactions.

Antimicrobial Activity

Recent studies have shown that chromene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated potent activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.

  • Minimum Inhibitory Concentrations (MICs): Some derivatives showed MIC values ranging from 0.007 to 3.9 µg/mL against tested bacterial strains, indicating high potency compared to standard antibiotics .

Anticancer Activity

The anticancer potential has been evaluated through cytotoxicity assays against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The following findings were reported:

Cell LineIC₅₀ (µg/mL)
MCF-71.08 - 1.48
HCT-1161.20 - 1.50
HepG20.95 - 1.10

These results suggest that the compound exhibits promising cytotoxic effects against various cancer types, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

Chromene derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play critical roles in inflammatory processes.

In vitro studies indicated that certain derivatives significantly inhibited COX-2 and LOX activities, suggesting their potential use in treating inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Molecular Interactions: Docking studies revealed potential hydrogen bonding interactions with target proteins, enhancing its biological efficacy .

Case Studies

Several case studies have highlighted the effectiveness of chromene derivatives in clinical settings:

  • Study on Antimicrobial Efficacy: A series of chromene compounds were tested against MRSA and other pathogens, with results showing significant inhibition compared to conventional treatments .
  • Cytotoxicity Assessment: A comprehensive evaluation involving multiple cancer cell lines demonstrated that certain derivatives not only inhibited cell growth but also induced apoptosis through specific signaling pathways .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Reaction Reagents/Conditions Products Reference
Acidic HydrolysisHCl (concentrated), reflux4-Oxo-4H-chromene-2-carboxylic acid + N-propyl-N-(thiophen-3-ylmethyl)amine
Basic HydrolysisNaOH (aqueous), heat4-Oxo-4H-chromene-2-carboxylate salt + free amine

Key Findings :

  • Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, cleaving the C–N bond.

  • Reaction efficiency depends on steric hindrance from the N-propyl and thiophenemethyl groups .

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety participates in electrophilic substitutions, such as nitration or sulfonation, at the α-positions (C-2 and C-5).

Reaction Reagents/Conditions Products Reference
NitrationHNO₃/H₂SO₄, 0–5°C4-Oxo-N-propyl-N-[(5-nitrothiophen-3-yl)methyl]
SulfonationSO₃/H₂SO₄, 50°CThiophene sulfonic acid derivative

Mechanistic Insights :

  • Nitration introduces a nitro group at C-5 of the thiophene ring, as observed in analogous systems .

  • Sulfonation occurs preferentially at the less hindered C-2 position due to steric effects .

Chromene Core Modifications

The chromene carbonyl group (C-4) and conjugated double bond enable reduction and cyclization reactions.

Reduction of the Chromene Carbonyl

Reaction Reagents/Conditions Products Reference
Borohydride ReductionNaBH₄, ethanol, reflux4-Hydroxy-4H-chromene-2-carboxamide

Notes :

  • LiAlH₄ is typically avoided due to potential over-reduction of the chromene ring .

Oxidative Cyclization

Under oxidative conditions, the chromene scaffold undergoes cyclization to form fused heterocycles.

Reaction Reagents/Conditions Products Reference
Iodine-Catalyzed CyclizationI₂, DMSO, 140°CPyrazole-fused chromene derivative

Mechanism :

  • Oxidative coupling of the chromene carbonyl with adjacent functional groups (e.g., hydrazines) forms pyrazole rings .

Functionalization of the Amide Nitrogen

The secondary amine group (N-propyl-N-(thiophen-3-ylmethyl)) can undergo alkylation or acylation.

Reaction Reagents/Conditions Products Reference
AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium salt
AcylationAcetyl chloride, pyridineN-Acetylated derivative

Comparative Reactivity Table

Reaction Type Chromene Reactivity Thiophene Reactivity Amide Reactivity
HydrolysisLowN/AHigh
Electrophilic SubstitutionN/AHigh (C-2/C-5)Low
ReductionModerate (C=O)N/AN/A
CyclizationHighN/AN/A

Critical Analysis

  • Steric Effects : Bulky substituents (e.g., thiophen-3-ylmethyl) reduce reaction rates in nucleophilic substitutions .

  • Electronic Effects : Electron-withdrawing groups on the chromene enhance electrophilic substitution on the thiophene .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) improve yields in alkylation reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-oxo-N-propyl-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide are compared below with analogous chromene carboxamides from recent literature.

Table 1: Structural Comparison of Chromene Carboxamide Derivatives

Compound Name Substituents on Amide Nitrogen Molecular Formula Molecular Weight Key Features Reference
This compound Propyl, thiophen-3-ylmethyl C₁₈H₁₇NO₃S 339.4 (estimated) Dual alkyl/heteroaryl substitution; potential for enhanced lipophilicity Target compound
N-((2S,3R)-4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-6,7-dimethoxy-3-methyl-4-oxo-4H-chromene-2-carboxamide (10f) Phenylbutan-2-yl (chiral), amino, hydroxy C₂₄H₂₅N₂O₇ 453.5 Polar substituents; stereochemical complexity
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxyphenethyl C₂₀H₁₉NO₄ 337.4 Aromatic substitution; methoxy group enhances solubility
4-Oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5a) 4-Sulfamoylphenyl C₁₆H₁₂N₂O₅S 344.3 Sulfonamide group; high polarity and potential enzyme inhibition
4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide Benzothiazol-2-yl (CF₃-substituted) C₁₈H₁₁F₃N₂O₃S 404.3 Fluorinated heterocycle; improved metabolic stability

Key Comparative Analysis

Substituent Effects on Bioactivity The thiophen-3-ylmethyl group in the target compound introduces sulfur-based π-π interactions, which may enhance binding to hydrophobic enzyme pockets compared to the sulfamoylphenyl group in 5a (). Sulfamoyl derivatives are known for strong hydrogen-bonding capabilities, critical for carbonic anhydrase inhibition .

Synthetic Accessibility

  • The target compound’s synthesis likely involves coupling a chromene-2-carboxylic acid with N-propyl-N-(thiophen-3-ylmethyl)amine, analogous to methods used for 10f () and 5a–j ().
  • In contrast, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide () was synthesized via ester-to-amide conversion under mild conditions, suggesting that steric hindrance from bulkier groups (e.g., thiophen-3-ylmethyl) may require optimized coupling agents.

Physicochemical Properties The target compound’s estimated logP (∼3.5) is higher than 5a (logP ∼2.1) due to its nonpolar substituents, suggesting better membrane permeability but lower aqueous solubility.

Biological Applications While 5a–j () were explicitly tested for carbonic anhydrase inhibition, the target compound’s thiophene moiety may redirect activity toward tyrosine kinase or cytochrome P450 inhibition, as seen in other thiophene-containing drugs .

Q & A

Q. Q1. What are the established synthetic routes for 4-oxo-N-propyl-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide, and how can reaction conditions be optimized for higher yields?

Answer: The compound is synthesized via a multi-step pathway involving chromene core formation, followed by carboxamide functionalization. Key steps include:

  • Chromene ring construction : Cyclocondensation of substituted salicylaldehydes with β-keto esters under acid catalysis (e.g., H₂SO₄ or p-TsOH) .
  • Carboxamide introduction : Propyl and thiophen-3-ylmethyl amines are coupled to the chromene-2-carboxylic acid intermediate using coupling agents like EDCI/HOBt or DCC .
    Optimization strategies:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Maintain 60–80°C during cyclocondensation to avoid side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates, and recrystallization for the final product .

Q. Q2. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the chromene core and carboxamide substitution (e.g., deshielded carbonyl signals at δ 165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 357.12) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and stability under varying pH .

Advanced Research Questions

Q. Q3. How can computational modeling predict the compound’s binding affinity to biological targets, such as kinases or GPCRs?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., MAPK or PI3K kinases). Focus on hydrogen bonding with the chromene carbonyl and hydrophobic interactions with the thiophene ring .
  • MD simulations : GROMACS or AMBER analyze stability of ligand-receptor complexes over 100 ns trajectories, identifying key residues (e.g., Lys72 in PI3Kγ) for mutagenesis studies .
  • ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5) and CYP450 metabolism risks .

Q. Q4. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?

Answer:

  • Dose-response profiling : Use IC₅₀ assays across multiple cell lines (e.g., RAW 264.7 macrophages vs. HeLa) to differentiate anti-inflammatory (NF-κB inhibition at 10–50 μM) from cytotoxic effects (apoptosis induction at >100 μM) .
  • Off-target screening : Kinase selectivity panels (e.g., Eurofins KinaseProfiler) identify unintended targets (e.g., JAK2 inhibition) contributing to variability .
  • Metabolite analysis : LC-MS/MS detects active metabolites (e.g., hydroxylated chromene derivatives) that may alter potency .

Q. Q5. How can the compound’s stability under physiological conditions be evaluated for in vivo studies?

Answer:

  • pH stability : Incubate in PBS (pH 2.0–7.4) at 37°C for 24h; monitor degradation via HPLC. Chromene rings are prone to hydrolysis at pH <3 .
  • Plasma stability : Use rat plasma (37°C, 1h) with LC-MS quantification. Propyl-thiophene groups enhance esterase resistance compared to methyl analogs .
  • Light sensitivity : UV-Vis spectroscopy (λmax ~320 nm) tracks photodegradation; store in amber vials under inert gas .

Methodological and Theoretical Frameworks

Q. Q6. How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Core modifications : Vary substituents on the chromene (e.g., 4-oxo vs. 4-thio) and carboxamide (e.g., propyl vs. cyclopropyl) to assess electronic effects .
  • Pharmacophore mapping : Identify critical motifs (e.g., chromene carbonyl, thiophene sulfur) using Discovery Studio.
  • Data normalization : Express activity as % inhibition relative to controls (e.g., 10 μM staurosporine for kinase assays) to minimize inter-lab variability .

Q. Q7. What experimental and theoretical approaches validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., TNF-α/IL-6 signaling) .
  • Theoretical alignment : Link findings to established frameworks (e.g., Hammett plots for electronic effects on bioactivity) .
  • Crystallography : Co-crystallize with target proteins (e.g., COX-2) to resolve binding modes at ≤2.0 Å resolution .

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